molecular formula C9H9ClN2O B1144536 1-chloro-1-(2-phenylhydrazono)acetone CAS No. 18440-58-9

1-chloro-1-(2-phenylhydrazono)acetone

Cat. No.: B1144536
CAS No.: 18440-58-9
M. Wt: 196.63356
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Description

1-Chloro-1-(2-phenylhydrazono)acetone (CAS: 18440-58-9), also known as 2-oxo-N-phenylpropanehydrazonoyl chloride, is a hydrazonoyl halide with the molecular formula C₉H₉ClN₂O and a molecular weight of 196.63 g/mol . Structurally, it features a chlorinated ketone group conjugated with a phenylhydrazone moiety, rendering it reactive in heterocyclic synthesis. This compound is synthesized via diazotization of aromatic amines followed by coupling with 3-chloro-2,4-pentanedione in acidic conditions, yielding a solid product used directly in subsequent reactions without purification . Its planar Caryl–NH–N=C linkage and Z-configuration at the carbon-nitrogen double bond facilitate intermolecular hydrogen bonding, influencing its crystalline packing and reactivity .

Properties

IUPAC Name

(1Z)-2-oxo-N-phenylpropanehydrazonoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMVUVGFFYXCSY-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=CC=C1)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-chloro-1-(2-phenylhydrazono)acetone typically involves the reaction of phenylhydrazine with chloroacetone under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

1-chloro-1-(2-phenylhydrazono)acetone undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Chemistry

1-Chloro-1-(2-phenylhydrazono)acetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its hydrazone functional group is particularly useful in medicinal chemistry for developing new drugs targeting specific biological pathways. Research indicates that derivatives of phenylhydrazones exhibit significant biological activities, including anti-inflammatory and anticancer properties .

Dye Manufacturing

The compound is utilized in the formulation of azo dyes, which are characterized by their vibrant colors and are widely used in textiles and food industries. The hydrazone linkage allows for effective azo coupling reactions, leading to the formation of stable dye compounds with high tinctorial strength .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block. It can undergo various reactions such as nucleophilic substitutions and cyclizations, leading to the formation of complex organic molecules. For instance, it can react with nucleophiles to form substituted hydrazones or participate in cycloaddition reactions to yield heterocyclic compounds .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. By modifying the hydrazone moiety, researchers were able to enhance the selectivity and potency against cancer cell lines. The derivatives showed promising results in preclinical trials, indicating potential for further development into therapeutic agents .

Case Study 2: Development of Azo Dyes

Another investigation focused on the application of this compound in creating azo dyes for textile applications. The study explored various coupling reactions with diazonium salts derived from aromatic amines, resulting in a range of dyes with excellent stability and colorfastness properties. The findings suggest that these dyes could significantly improve the quality of textile products while being environmentally friendly .

Mechanism of Action

The mechanism of action of 1-chloro-1-(2-phenylhydrazono)acetone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 1-Chloro-1-(2-Phenylhydrazono)Acetone

Compound Name Molecular Formula Substituent(s) Key Differences Reference
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate C₁₁H₁₂ClN₂O₃ Ethoxy group (ester) Enhanced solubility in organic solvents; used in heteroannulation reactions
Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazino]acetate C₁₀H₁₀Cl₂N₂O₂ 4-Cl on phenyl ring Increased lipophilicity (LogP: 2.55); improved antimicrobial activity
Methyl 2-chloro-2-(4-methoxyphenylhydrazono)acetate C₁₀H₁₁ClN₂O₃ 4-OCH₃ on phenyl ring Electron-donating group reduces electrophilicity; lower cytotoxicity
2-(2-Phenylhydrazono)-2-bromo-1-(naphthalen-2-yl)ethanone C₁₈H₁₃BrN₂O Bromine substituent; naphthyl group Bulkier structure; used in 1,2,4-triazole synthesis via HBr elimination

Biological Activity

1-Chloro-1-(2-phenylhydrazono)acetone, with the chemical formula C9_9H9_9ClN2_2O and CAS number 18440-58-9, is a compound that has garnered attention for its diverse biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The synthesis of this compound typically involves the reaction of phenylhydrazine with chloroacetone in a suitable solvent like ethanol or methanol. The reaction is facilitated by heating and is followed by purification through recrystallization.

Chemical Structure:

  • Molecular Formula: C9_9H9_9ClN2_2O
  • Molecular Weight: 196.63 g/mol
  • Canonical SMILES: CC(=O)C(=NNC1=CC=CC=C1)Cl

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications that significantly influence the function of these biomolecules. The specific pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in various biological processes .

Proteomics Research

One of the prominent applications of this compound is in proteomics, where it is used to study protein interactions and modifications. Its reactive nature allows it to label proteins selectively, facilitating the analysis of complex biological systems .

Cytotoxicity Studies

In vitro studies have demonstrated that some hydrazone derivatives possess cytotoxic effects on cancer cell lines. Although direct studies on this compound are sparse, its structural analogs have been tested for cytotoxicity, indicating a potential for similar effects.

Case Study 1: Interaction with Proteins

A study investigated the use of hydrazone compounds in labeling proteins involved in cancer progression. The results showed that these compounds could effectively modify target proteins, leading to altered cellular pathways associated with tumor growth .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of phenylhydrazones, including this compound, and testing their antimicrobial properties against various pathogens. The findings revealed significant inhibition of bacterial growth, highlighting the compound's potential as a lead for new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure TypeBiological Activity
1-Chloro-1-(2-phenylhydrazono)ethaneHydrazone derivativeModerate cytotoxicity
1-Chloro-1-(2-methylhydrazono)acetoneHydrazone derivativeExhibits antimicrobial properties
1-Chloro-2-(4-nitrophenyl)ethanoneNitro-substituted ketonePotential anti-inflammatory effects

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